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Introduction
Navocaftor (formerly ABBV-3067 and SION-3067) is an investigational small molecule Cystic

Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. Potentiators are a class

of drugs that enhance the function of the CFTR protein on the cell surface, increasing the flow

of chloride ions and improving hydration of airway surfaces. This document provides a

technical summary of the available information from early-phase clinical trials of Navocaftor,
focusing on its evaluation in combination with CFTR correctors. Due to the proprietary nature of

early-phase drug development, detailed quantitative results from these studies are not fully

publicly available. This guide, therefore, synthesizes the accessible information on trial design,

experimental protocols, and the compound's mechanism of action.

Clinical Development Program Overview
Navocaftor has been evaluated in Phase 2 clinical trials, primarily in combination with the

CFTR corrector galicaftor (formerly ABBV-2222). The primary goal of these studies was to

assess the safety, tolerability, and efficacy of this combination therapy in individuals with cystic

fibrosis (CF), particularly those with the F508del mutation.

Key Clinical Trials
Two key clinical trials have been identified in the early-phase development of Navocaftor:
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NCT03969888: A Phase 2 study evaluating Navocaftor (ABBV-3067) alone and in

combination with galicaftor (ABBV-2222) in adult CF patients homozygous for the F508del

mutation.

NCT04853368: A Phase 2 study assessing the safety and efficacy of galicaftor/navocaftor in
combination with other investigational drugs (ABBV-119 or ABBV-576) in adult CF patients

with at least one F508del mutation.

While specific quantitative efficacy data from these trials have not been publicly released in

detail, press releases have indicated that the combination of galicaftor and navocaftor
demonstrated clinical efficacy, including improvements in percent predicted forced expiratory

volume in one second (ppFEV1) and reductions in sweat chloride (SwCl) concentrations[1][2].

However, a triple combination involving ABBV-119 was reportedly not advanced as it did not

show a significant benefit over the dual combination[3].

Data Presentation
The following tables summarize the design and key parameters of the publicly available

information on the early-phase clinical trials of Navocaftor.

Table 1: Summary of Key Early-Phase Clinical Trials for Navocaftor
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s With

Cystic

Fibrosis[5]

Experimental Protocols
Detailed, step-by-step protocols for the clinical trials are proprietary. However, based on

standard practices in cystic fibrosis clinical research, the following sections outline the general

methodologies for the key efficacy endpoints.

Measurement of Percent Predicted Forced Expiratory
Volume in One Second (ppFEV1)
FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials.

Methodology:

Spirometry: FEV1 is measured using a spirometer, a device that records the volume and flow

of air a person inhales and exhales.

Procedure:

The patient is instructed to take a full, deep inhalation.

They then exhale as forcefully and rapidly as possible into the spirometer's mouthpiece for

at least six seconds.

The maneuver is repeated a minimum of three times to ensure reproducibility.

Data Analysis:

The highest FEV1 value from the acceptable maneuvers is recorded.
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This value is then compared to predicted normal values for an individual of the same age,

sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).

Endpoint Calculation: The primary efficacy endpoint is typically the absolute change in

ppFEV1 from baseline to a specified time point during the treatment period.

Sweat Chloride (SwCl) Test
The sweat chloride test is the gold standard for diagnosing CF and is used as a biomarker of

CFTR protein function in clinical trials.

Methodology:

Pilocarpine Iontophoresis: A small, painless electrical current is used to deliver pilocarpine, a

sweat-inducing chemical, to a small area of the skin (usually the forearm).

Sweat Collection: Sweat is collected from the stimulated area for a standardized period

(typically 30 minutes) onto a filter paper or into a micro-collection tube.

Chloride Analysis: The collected sweat is analyzed to determine the concentration of chloride

ions. The most common method is coulometric titration.

Endpoint Calculation: The efficacy endpoint is the absolute change in sweat chloride

concentration (in mmol/L) from baseline to a specified time point during treatment. A

decrease in sweat chloride indicates improved CFTR function.

Mandatory Visualization
Signaling Pathway
The following diagram illustrates the general mechanism of action of a CFTR potentiator like

Navocaftor.
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Caption: Mechanism of action of a CFTR potentiator.

Experimental Workflow
The following diagram outlines the general workflow for a patient participating in a clinical trial

for a CFTR modulator.
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Caption: General workflow of a CFTR modulator clinical trial.
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Conclusion
Navocaftor, as a CFTR potentiator, has shown promise in early-phase clinical trials when used

in combination with CFTR correctors for the treatment of cystic fibrosis. While detailed

quantitative efficacy data remains limited in the public domain, the available information on the

clinical trial designs and the compound's mechanism of action provides a foundational

understanding for the scientific community. Further data from ongoing and future studies will be

crucial to fully elucidate the therapeutic potential of Navocaftor in the management of cystic

fibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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